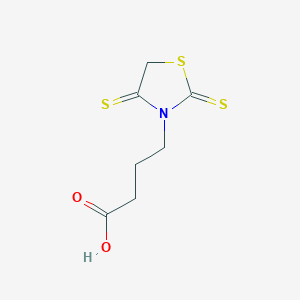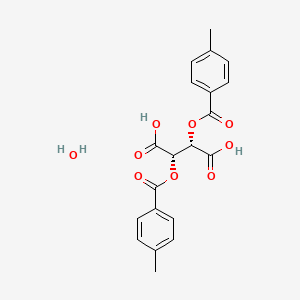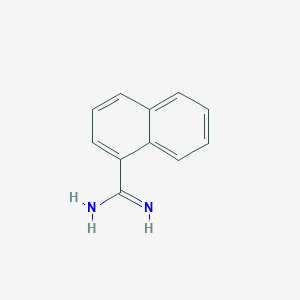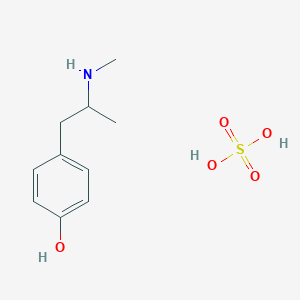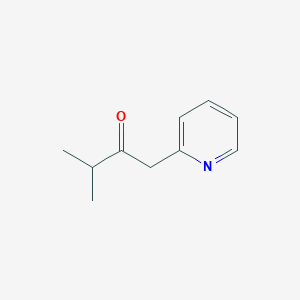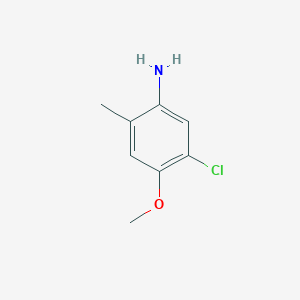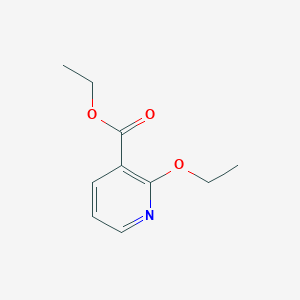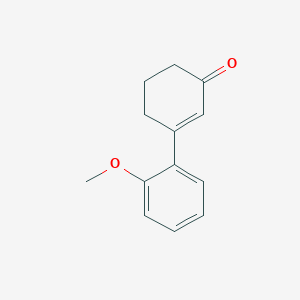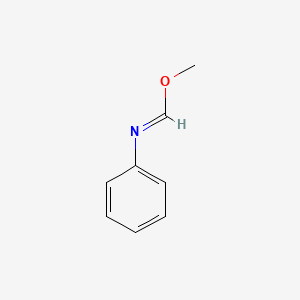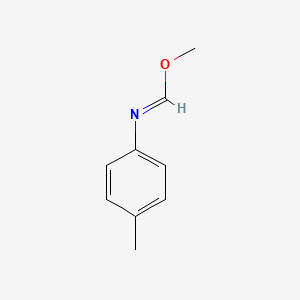
4-Phenyl-5,6-dihydro-2H-pyran
Descripción general
Descripción
4-Phenyl-5,6-dihydro-2H-pyran is a heterocyclic compound . It is a type of dihydropyran, which refers to two heterocyclic compounds with the formula C5H8O . The 4-Phenyl-5,6-dihydro-2H-pyran has a CAS Number of 3174-81-0 and a molecular weight of 160.22 .
Synthesis Analysis
5,6-Dihydro-2H-pyran-2-ones, a class of heterocyclic compounds to which 4-Phenyl-5,6-dihydro-2H-pyran belongs, can be synthesized through several routes. These include intramolecular cyclization, N-heterocyclic carbeneprecatalyst (NHC-precatalyst) reaction of enals and ketones, dicobaltoctacarbonyl-mediated tandem (5+1)/(4+2) cycloaddition, ring-closing metathesis of dienes containing carboxylate group by Grubbs II catalyst, (3+2) cycloaddition reaction, condensation reaction, and biosynthesis pathway .Molecular Structure Analysis
The molecular structure of 4-Phenyl-5,6-dihydro-2H-pyran is characterized by a six-membered C5O ring with the unsaturation adjacent to oxygen . The linear formula of this compound is C11H12O .Chemical Reactions Analysis
Dihydropyran, a class of compounds to which 4-Phenyl-5,6-dihydro-2H-pyran belongs, can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .Aplicaciones Científicas De Investigación
Plant Growth Inhibition
One significant application of compounds related to 4-Phenyl-5,6-dihydro-2H-pyran is in plant growth inhibition. A study demonstrated that certain derivatives of 5,6-dihydro-2H-pyran, particularly those with electron-withdrawing atoms at the 4-position of the benzene ring, exhibit potent plant growth inhibitory activity against Italian ryegrass shoots and roots (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).
Antifungal and Antitubercular Activities
The synthesis of 5,6-dihydro-2H-pyran-2-ones has been linked to a range of biological and pharmacological activities, including antifungal and antitubercular properties. These compounds are known to induce colony-stimulating factor in bone marrow stromal cells, showcasing their pharmaceutical potential (Eskandari & Rafieian-kopaei, 2016).
Antimicrobial and Antiviral Activities
Compounds derived from 4-Phenyl-5,6-dihydro-2H-pyran have shown antimicrobial and antiviral activities. Their structural versatility makes them valuable in the synthesis of various organic compounds, including heterocycles that exhibit these properties (Eskandari & Rafieian-kopaei, 2016).
HIV Protease Inhibition
Another intriguing application of 4-Phenyl-5,6-dihydro-2H-pyran derivatives is in HIV protease inhibition. Research has shown that these compounds, particularly when modified at certain positions, exhibit significant potency against HIV protease, making them promising candidates for anti-HIV drugs (Tait et al., 1997).
Chemical Synthesis and Drug Discovery
The compounds related to 4-Phenyl-5,6-dihydro-2H-pyran are used extensively in chemical synthesis and drug discovery. Their structural diversity and reactivity make them useful intermediates in the synthesis of various pharmacologically active compounds (Sharma et al., 2007).
Safety And Hazards
Direcciones Futuras
The future directions for the study of 4-Phenyl-5,6-dihydro-2H-pyran and similar compounds are promising. The wide range of biological and pharmacological activities of these compounds makes them attractive for chemists and pharmacologists . They are also key intermediates in the construction of many structures .
Propiedades
IUPAC Name |
4-phenyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEIQOMFEYLGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495473 | |
| Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5,6-dihydro-2H-pyran | |
CAS RN |
3174-81-0 | |
| Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





